molecular formula C14H11ClO2 B6399578 2-(3-Chlorophenyl)-6-methylbenzoic acid CAS No. 1261990-40-2

2-(3-Chlorophenyl)-6-methylbenzoic acid

Cat. No.: B6399578
CAS No.: 1261990-40-2
M. Wt: 246.69 g/mol
InChI Key: ZUVRQJKPGSEBJN-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-6-methylbenzoic acid is a substituted benzoic acid derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a benzoic acid core substituted with a methyl group at the 6-position and a 3-chlorophenyl ring at the 2-position, a structural motif found in the development of potent allosteric modulators. Research into structurally similar 2,3-benzodiazepine analogues has shown that the presence of an electron-withdrawing chlorine atom at the meta position of a pendant phenyl ring is a critical determinant for biological activity . Specifically, such chlorophenyl-substituted compounds have demonstrated potent and non-competitive antagonistic effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) . AMPARs play a critical role in fast synaptic transmission in the central nervous system, and their hyperactivation is implicated in various acute and chronic neurological disorders, including epilepsy, cerebral ischemia, Parkinson's disease, and Alzheimer's disease . Consequently, this compound serves as a valuable chemical intermediate or pharmacophore for researchers designing and synthesizing novel neuroprotective and anticonvulsant drug candidates aimed at modulating glutamate receptor function. Its structure offers a template for exploring structure-activity relationships (SAR), particularly in optimizing steric and electronic interactions within the allosteric binding pockets of ionotropic glutamate receptors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-4-2-7-12(13(9)14(16)17)10-5-3-6-11(15)8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVRQJKPGSEBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689546
Record name 3'-Chloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-40-2
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3′-chloro-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261990-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-chlorophenylboronic acid is coupled with 6-methylbenzoic acid using a palladium catalyst and a base such as potassium carbonate (K2CO3). This reaction is performed under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

In industrial settings, the production of 2-(3-Chlorophenyl)-6-methylbenzoic acid often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The Friedel-Crafts acylation method is commonly used due to its simplicity and high yield, while the Suzuki-Miyaura coupling is preferred for its selectivity and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoquinones, while reduction with lithium aluminum hydride can produce benzyl alcohol derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-6-methylbenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting enzymes or receptors involved in critical cellular processes. For example, it may inhibit the activity of certain enzymes involved in the synthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Properties Reference
2-(4-Chlorophenyl)-6-methylbenzoic acid C₁₄H₁₁ClO₂ 246.69 High synthetic yield (98%)
2-(4-Methoxyphenyl)-6-methylbenzoic acid C₁₅H₁₄O₃ 242.27 Electron-donating substituent
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 High mp (206–207°C)
2-(2,4-Dichlorophenyl)-6-fluorobenzoic acid C₁₃H₇Cl₂FO₂ 285.10 High logP (4.50)

Research Findings and Implications

  • Synthetic Efficiency : Methoxy-substituted derivatives (e.g., 3aa) exhibit higher yields in ruthenium-catalyzed reactions compared to chloro-substituted analogs, likely due to reduced steric hindrance and enhanced electron density .
  • Biological Relevance: Chlorine and fluorine substituents improve lipophilicity, which is critical for drug penetration. For example, 2-(3-chlorophenyl)-4-quinolinecarboxylic acid’s extended aromatic system may enhance binding to hydrophobic enzyme pockets .
  • Material Applications : Heterocyclic analogs like benzothiophene derivatives show promise in materials science due to their thermal stability and electronic properties .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-(3-Chlorophenyl)-6-methylbenzoic acid, and how can reaction conditions influence yield?

  • Methodological Answer : A typical approach involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 3-chlorophenyl group, followed by regioselective methylation. For example, intermediates like methyl benzoate derivatives can undergo nucleophilic substitution with 3-chlorophenylboronic acid under Pd catalysis . Reaction optimization (e.g., temperature, catalyst loading) is critical; excessive heat may lead to dehalogenation, while insufficient catalyst reduces coupling efficiency. Purification via gradient HPLC (e.g., methanol-water) is recommended to isolate the product .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Identify aromatic protons (δ 7.1–7.5 ppm for chlorophenyl) and methyl groups (δ 2.3–2.6 ppm). Carboxylic acid protons may appear as broad singlets (~δ 12.5 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For twinned crystals, apply the HKLF5 format in SHELXL to resolve overlapping reflections .
  • IR spectroscopy : Confirm carboxylic acid C=O stretching (~1680–1700 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) .

Q. What are standard protocols for assessing its biological activity in preliminary screens?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria. Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity. Use positive controls (e.g., ciprofloxacin) and measure optical density at 600 nm for bacterial growth inhibition .

Advanced Research Questions

Q. How can researchers address low yields in the final carboxylation step during synthesis?

  • Methodological Answer : Low yields often arise from incomplete deprotection of methyl esters. Optimize hydrolysis using LiOH in THF/H₂O (3:1) at 0°C to prevent decarboxylation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). For stubborn intermediates, employ microwave-assisted synthesis (100°C, 20 min) to accelerate kinetics .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may stem from impurity profiles or solvent effects. Perform HPLC-MS to verify compound purity (>95%). Re-evaluate activity in multiple cell lines (e.g., HEK293 vs. HeLa) and include dose-response curves (IC50 values) to account for cell-specific toxicity. Cross-validate with computational docking (e.g., AutoDock Vina) to confirm binding affinity to target enzymes .

Q. How can polymorphism affect crystallographic data interpretation?

  • Methodological Answer : Polymorphs may produce overlapping diffraction patterns. Use SCXRD with low-temperature data collection (100 K) to stabilize crystal lattices. For ambiguous electron density, apply the SQUEEZE algorithm in PLATON to model disordered solvent molecules. Compare experimental PXRD patterns with Mercury-simulated data to identify phase impurities .

Analytical and Safety Considerations

Q. What advanced chromatographic methods separate this compound from structurally similar byproducts?

  • Methodological Answer : Use UPLC with a C18 column (2.1 × 50 mm, 1.7 µm particles) and a gradient of 0.1% formic acid in acetonitrile/water. Adjust pH to 2.5 to enhance carboxylic acid retention. For chiral impurities, employ a Chiralpak IA-3 column with heptane/ethanol (90:10) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Refer to SDS guidelines for chlorinated aromatics:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing and synthesis.
  • Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Avoid aqueous release due to potential ecotoxicity .

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